1,1'-Dichloroferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

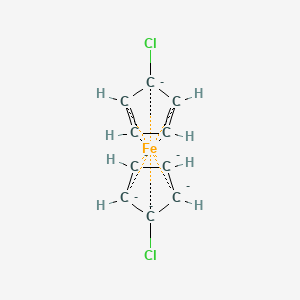

1,1'-Dichloroferrocene is a compound that consists of a chlorinated cyclopentadiene ring, a chlorocyclopentane ring, and an iron atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentadiene ring. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or thionyl chloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of 5-Chlorocyclopenta-1,3-diene may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation or crystallization can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

1,1'-Dichloroferrocene can undergo further electrophilic substitution reactions due to the presence of reactive chlorine substituents. These reactions include:

- Friedel-Crafts Acylation : The compound can react with acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield acylated derivatives.

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as alcohols or amines, leading to the formation of ether or amine derivatives.

Lithiation Reactions

Lithiation of this compound can be achieved using n-butyllithium in the presence of a coordinating solvent like tetrahydrofuran (THF). This reaction allows for:

- Formation of Lithio Derivatives : The resulting lithio compounds can be reacted with various electrophiles to generate new ferrocene derivatives.

Halogenation and Metalation

The compound can also serve as a precursor for further halogenation reactions:

- Sequential Halogenation : Treatment with additional halogens (e.g., bromine or iodine) can lead to polyhalogenated ferrocene derivatives.

- Metalation Exchange Reactions : The chlorine atoms can be replaced by other metal centers through metalation processes, which are crucial for synthesizing complex organometallic compounds.

Decomposition Reactions

Under certain conditions, particularly when exposed to heat or strong acids, this compound may decompose, leading to the release of chlorine gas and forming various degradation products.

Table 2: Yields and Reaction Conditions from Selected Studies

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Precursor in Organic Synthesis

1,1'-Dichloroferrocene serves as a precursor for synthesizing complex organic molecules. It can participate in various organic reactions, including nucleophilic substitutions and coupling reactions. The chlorinated nature of the compound enhances its reactivity, allowing it to form derivatives that are useful in further chemical syntheses .

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + NaOEt → Ethoxy derivatives | Ethoxy-substituted ferrocene derivatives |

| Coupling Reactions | This compound + Grignard Reagent → Coupled products | Various substituted ferrocenes |

| Lithiation | Reaction with n-butyllithium | Dilithio derivatives |

Biological Research

Potential Biological Activity

Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules and its possible therapeutic applications. The compound's ability to form coordination complexes with metal ions suggests it may influence various biochemical pathways .

Case Study: Interaction with Enzymes

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting a potential role in drug development and therapeutic applications .

Material Science Applications

Specialty Chemicals and Materials

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics .

Wirkmechanismus

The mechanism of action of 1,1'-Dichloroferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The chlorinated rings can also participate in electrophilic and nucleophilic reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorocyclopentadiene: Similar in structure but lacks the iron atom.

Cyclopentadiene: The parent compound without chlorination.

Iron Cyclopentadienyl Complexes: Compounds with similar iron coordination but different substituents on the cyclopentadiene ring.

Uniqueness

1,1'-Dichloroferrocene is unique due to the presence of both chlorinated rings and the iron atom, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Eigenschaften

IUPAC Name |

5-chlorocyclopenta-1,3-diene;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSUIDLHFPCTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2Fe-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.